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molecular formula C9H9ClN2O2 B8811352 Methyl 2-chloro-6-cyclopropylpyrimidine-4-carboxylate

Methyl 2-chloro-6-cyclopropylpyrimidine-4-carboxylate

Cat. No. B8811352
M. Wt: 212.63 g/mol
InChI Key: JHLKPTVAUOMWLO-UHFFFAOYSA-N
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Patent
US09321756B2

Procedure details

In a 5 mL glass microwave tube methyl 2,4-dichloropyrimidine-6-carboxylate (621 mg, 3.00 mmol) (Astatech Inc.) and Amphos (53.1 mg, 0.075 mmol) were treated with cyclopropylzinc(II) bromide (Rieke, 0.5 M in THF) (1.2 mL, 6.00 mmol) via syringe under an atmosphere of argon. The solution was then heated in the microwave at 80° C. for 20 min. The mixture was treated with EtOAc and 1N NaOH resulting in a white suspension as the zinc hydroxide salts precipitated out. The suspension was extracted with EtOAc (50 mL) a second time and washed with brine and dried over Na2SO4, filtered and concentrated. The residue was purified with silica gel chromatography (eluting with 100% DCM) to give methyl 2-chloro-6-cyclopropylpyrimidine-4-carboxylate (254 mg, 40%) as a clear, colorless, viscous oil. MS (ESI, pos. ion) m/z: 213.1 (M+1). 1H NMR (400 MHz, CDCl3) δ ppm 7.77 (1H, s), 3.99-4.04 (3H, m), 2.06-2.15 (1H, m), 1.20-1.31 (4H, m).
Quantity
621 mg
Type
reactant
Reaction Step One
Quantity
53.1 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
zinc hydroxide salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([C:9]([O:11][CH3:12])=[O:10])[N:3]=1.CC(N)[CH2:15][C:16]1[CH:21]=CC=CC=1.OP(O)(O)=O.[Br-].C1([Zn+])CC1.[OH-].[Na+]>CCOC(C)=O>[Cl:1][C:2]1[N:3]=[C:4]([C:9]([O:11][CH3:12])=[O:10])[CH:5]=[C:6]([CH:21]2[CH2:16][CH2:15]2)[N:7]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
621 mg
Type
reactant
Smiles
ClC1=NC(=CC(=N1)Cl)C(=O)OC
Name
Quantity
53.1 mg
Type
reactant
Smiles
CC(CC1=CC=CC=C1)N.OP(=O)(O)O
Name
Quantity
1.2 mL
Type
reactant
Smiles
[Br-].C1(CC1)[Zn+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
zinc hydroxide salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated out
EXTRACTION
Type
EXTRACTION
Details
The suspension was extracted with EtOAc (50 mL) a second time
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified with silica gel chromatography (eluting with 100% DCM)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=N1)C(=O)OC)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 254 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 1592.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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